![molecular formula C6H5N3O4S B15359914 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is a chemical compound belonging to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrimidine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and continuous flow processes. The choice of reagents, solvents, and purification techniques is optimized to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonic acid derivatives, amides, esters, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of organic materials, dyes, and other chemical products. Its unique properties and reactivity make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism by which 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrimidines: These compounds share a similar heterocyclic structure and exhibit similar biological activities.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Sulfonic Acids: Other sulfonic acid derivatives may have similar chemical properties and applications.
Uniqueness: 6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid stands out due to its specific structural features and reactivity. Its unique combination of functional groups and heterocyclic rings makes it distinct from other compounds in its class.
Eigenschaften
Molekularformel |
C6H5N3O4S |
|---|---|
Molekulargewicht |
215.19 g/mol |
IUPAC-Name |
6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-4-1-3-2-7-6(14(11,12)13)9-5(3)8-4/h2H,1H2,(H,11,12,13)(H,7,8,9,10) |
InChI-Schlüssel |
WKOMYLSAOLXRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N=C2NC1=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

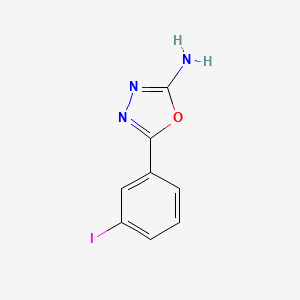

![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

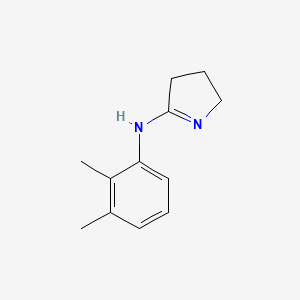
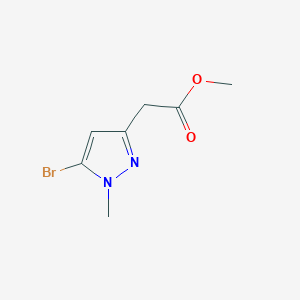
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
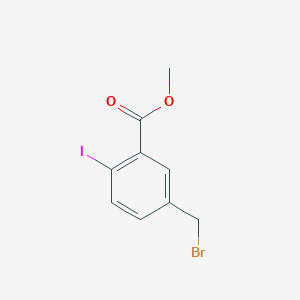
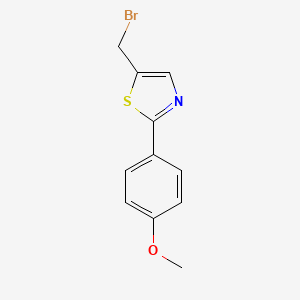
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
